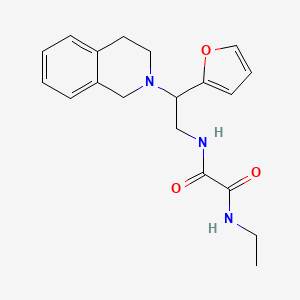

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide, also known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of oxalamides and has shown promising results in various scientific research studies.

Aplicaciones Científicas De Investigación

Bioreductive Pro-drug System

5-Substituted isoquinolin-1-ones and their derivatives have been explored for their potential as bioreductively activated pro-drug systems. These compounds are designed for selective release of therapeutic drugs in hypoxic solid tumors, leveraging the nitrofuranylmethyl group for biomimetic reduction and drug release. This approach could be relevant for cancer treatment strategies seeking targeted drug delivery and activation within the tumor microenvironment (Berry et al., 1997).

Therapeutic Agents

Derivatives of N-containing heterocycles, such as N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide, have been synthesized and characterized for their potential as therapeutic agents. These compounds exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, suggesting a wide range of possible medical applications beyond oncology (Bonilla-Castañeda et al., 2022).

Antihypertensive Agents

2,4-Diamino-6,7-dimethoxyquinoline derivatives have been evaluated as alpha 1-adrenoceptor antagonists and antihypertensive agents, showing significant in vitro binding affinities and antihypertensive activity in vivo. This highlights the potential of dihydroisoquinoline derivatives in cardiovascular drug development (Campbell et al., 1988).

Analgesic Activity Enhancement

The bioisosteric replacement methodology applied to N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides has shown that isosteric heterocycle substitution can significantly increase analgesic activity, particularly in the case of 3-pyridine derivatives. This strategy may be useful for designing new analgesics with enhanced efficacy (Украинец et al., 2016).

Anti-inflammatory and Cytotoxic Evaluation

Furan-2-yl-4-phenoxyquinoline derivatives have been synthesized and assessed for their anti-inflammatory and cytotoxic properties, identifying compounds with potent activity against beta-glucuronidase release and lysozyme release, suggesting their potential as anti-inflammatory agents (Chen et al., 2006).

Propiedades

IUPAC Name |

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-ethyloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-2-20-18(23)19(24)21-12-16(17-8-5-11-25-17)22-10-9-14-6-3-4-7-15(14)13-22/h3-8,11,16H,2,9-10,12-13H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYSYRGSUAKMNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2397790.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2397794.png)

![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2397797.png)

![6,12-Dihydroindeno[1,2-b]fluorene](/img/structure/B2397799.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2397803.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2397804.png)

![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)

![5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2397807.png)

![2,4-dichlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2397808.png)